molecular formula C6H8O3 B1335189 4-Hydroxy-4-methylpent-2-ynoic acid CAS No. 50624-25-4

4-Hydroxy-4-methylpent-2-ynoic acid

Cat. No. B1335189
CAS RN: 50624-25-4
M. Wt: 128.13 g/mol
InChI Key: SSMODACYDJLXEK-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylpent-2-ynoic acid is a chemical compound with the empirical formula C6H8O3 . It has a molecular weight of 128.13 and is typically found in solid form .


Synthesis Analysis

The synthesis of 4-Hydroxy-4-methylpent-2-ynoic acid involves the addition of propiolic acid to a mixture of potassium hydroxide (KOH) and acetone at 20°C in an inert atmosphere . After stirring overnight at room temperature, water is added until the solid dissolves .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4-methylpent-2-ynoic acid is represented by the SMILES string O=C(O)C#CC©©O . The InChI key is SSMODACYDJLXEK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction conditions for the synthesis of 4-Hydroxy-4-methylpent-2-ynoic acid involve an inert atmosphere and the use of potassium hydroxide at 20°C . The reaction involves the addition of propiolic acid to a mixture of KOH and acetone .


Physical And Chemical Properties Analysis

4-Hydroxy-4-methylpent-2-ynoic acid is a solid compound . It has an empirical formula of C6H8O3 and a molecular weight of 128.13 .

Scientific Research Applications

Organic Chemistry

  • Application Summary : 4-Hydroxy-4-methylpent-2-ynoic acid is used as an organic building block . It’s a part of a collection of unique chemicals provided for early discovery researchers .
  • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can facilitate the synthesis of complex organic molecules .

Quantum Chemistry

  • Application Summary : A study was conducted on the sequence of isomeric transformations of intermediate adducts formed upon nucleophilic addition of β-phenyl-α-alanine to 4-hydroxy-4-methylpent-2-ynenitrile .
  • Methods of Application : The study was conducted using the B3LYP/6-31G (d,p) method and UV spectroscopy .
  • Results or Outcomes : The study found that in the isolated state, the equilibrium is completely shifted toward the neutral form. Taking into account the polyhydrate environment increases the portion of the zwitterionic form bearing a protonated imino group of the dihydrofuran cycle .

Pharmaceutical Chemistry

  • Application Summary : Compounds similar to 4-Hydroxy-4-methylpent-2-ynoic acid, such as 4-hydroxy-2(1H)-quinolones, have shown diverse biological and pharmaceutical activities .
  • Methods of Application : These compounds can be synthesized and tested for their biological activity in various assays .

Chemical Research

  • Application Summary : 4-Hydroxy-4-methylpent-2-ynoic acid is provided to early discovery researchers as part of a collection of unique chemicals .
  • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can facilitate the synthesis of complex organic molecules .

Chemical Synthesis

  • Application Summary : 4-Hydroxy-4-methylpent-2-ynoic acid is used as a building block in chemical synthesis . It’s part of a collection of unique chemicals provided for early discovery researchers .
  • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can facilitate the synthesis of complex organic molecules .

Biochemical Research

  • Application Summary : Compounds similar to 4-Hydroxy-4-methylpent-2-ynoic acid, such as 4-hydroxy-2(1H)-quinolones, have shown diverse biological activities .
  • Methods of Application : These compounds can be synthesized and tested for their biological activity in various assays .

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

4-hydroxy-4-methylpent-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMODACYDJLXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390373
Record name 4-hydroxy-4-methylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-methylpent-2-ynoic acid

CAS RN

50624-25-4
Record name 4-hydroxy-4-methylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50624-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ED Finashina, LM Kustov, VG Krasovskii… - Russian Journal of …, 2016 - Springer
… Analyzing the results, we can draw the conclusion that the desired 4-hydroxy-4-methylpent-2-ynoic acid, which is the product of DMEC carboxylation, does not form in the given …
Number of citations: 5 link.springer.com
D Lavie, Y Shvo, D Willner - Journal of the American Chemical …, 1959 - ACS Publications
… 4-Hydroxy-4-methylpent-2-ynoic acid (III) was prepared by treating the Grignard reaction product of but-3-methyl-3-hydroxy-l-yne with carbon dioxide.7 Repeated attempts to obtain I by …
Number of citations: 9 pubs.acs.org
MA Idris, S Lee - Synthesis, 2020 - thieme-connect.com
… of 4-aryl-2-methylbut-3-yn-2-ols from aryl bromides via Pd-catalyzed decarboxylative coupling reactions using 2-methylbut-3-yn-2-ols or 4-hydroxy-4-methylpent-2-ynoic acid as the …
Number of citations: 19 www.thieme-connect.com
G Abbiati, A Arcadi, F Marinelli, E Rossi - Synthesis, 2014 - thieme-connect.com
… Indeed, in the reaction of one equivalent of 4-hydroxy-4-methylpent-2-ynoic acid ethyl ester (19b) with five equivalents of phenylboronic acid, the 5,5-dimethyl-4-phenyl-5H-furan-2-one (…
Number of citations: 45 www.thieme-connect.com
M PK - Journal of Organic Chemistry of the …, 1974 - Consultants Bureau Enterprises …
Number of citations: 0

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